4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine
Overview
Description
4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine is an organic compound with the molecular formula C8H7F3N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of nitro and trifluoropropoxy groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine typically involves the reaction of 4-nitropyridine with 3,3,3-trifluoropropanol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3,3,3-trifluoropropanol reacts with the nitro-substituted pyridine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include further oxidized nitro derivatives.
Reduction: The major product is 4-amino-3-(3,3,3-trifluoropropoxy)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoropropoxy group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 3-(3,3,3-trifluoropropoxy)pyridine
Comparison
4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine is unique due to the presence of both nitro and trifluoropropoxy groups. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, compared to similar compounds. The trifluoropropoxy group enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability .
Properties
IUPAC Name |
4-nitro-3-(3,3,3-trifluoropropoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)2-4-16-7-5-12-3-1-6(7)13(14)15/h1,3,5H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLVOUNZKVMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])OCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253266 | |
Record name | Pyridine, 4-nitro-3-(3,3,3-trifluoropropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707602-41-2 | |
Record name | Pyridine, 4-nitro-3-(3,3,3-trifluoropropoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-nitro-3-(3,3,3-trifluoropropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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